(3S,4S)-4-(Benzylamino)piperidin-3-OL
CAS No.:
Cat. No.: VC20540320
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (3S,4S)-4-(benzylamino)piperidin-3-ol |
| Standard InChI | InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1 |
| Standard InChI Key | AHEIGAOSXRVHSH-RYUDHWBXSA-N |
| Isomeric SMILES | C1CNC[C@@H]([C@H]1NCC2=CC=CC=C2)O |
| Canonical SMILES | C1CNCC(C1NCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(3S,4S)-4-(Benzylamino)piperidin-3-OL (C₁₂H₁₈N₂O) is a chiral piperidine derivative with a molecular weight of 206.28 g/mol . Its IUPAC name, (3S,4S)-3-(benzylamino)piperidin-4-ol, reflects the stereochemical arrangement of substituents on the six-membered piperidine ring. The benzylamino group (-NH-CH₂-C₆H₅) at position 4 and the hydroxyl group (-OH) at position 3 create a polar, hydrogen-bond-capable structure, critical for interactions with biological targets.
The compound’s stereochemistry is defined by the (3S,4S) configuration, which influences its three-dimensional conformation and binding affinity. Computational models suggest that this arrangement optimizes spatial alignment with hydrophobic pockets in protein targets, such as neurotransmitter transporters .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O | |
| Molecular Weight | 206.28 g/mol | |
| CAS Number | 1543401-60-0 | |
| Solubility | Moderate in polar solvents | |
| Melting Point | Not reported | – |
The hydroxyl and benzylamino groups confer moderate solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for in vitro assays .
Synthetic Methodologies
General Synthesis Strategies
Piperidine derivatives are typically synthesized through multi-step sequences involving nucleophilic substitutions, reductions, and protection-deprotection strategies . For (3S,4S)-4-(Benzylamino)piperidin-3-OL, two plausible routes are proposed:
Route 1: Reductive Amination
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Starting Material: Piperidin-3-ol derivatives.
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Benzylamination: Reaction with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the benzylamino group.
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Stereochemical Control: Use of chiral auxiliaries or catalysts to enforce the (3S,4S) configuration .
Route 2: Protection-Oxidation-Reduction
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Hydroxyl Protection: Temporary protection of the 3-OH group using tert-butyldimethylsilyl (TBS) chloride.
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Amination: Introduction of the benzylamino group via nucleophilic substitution.
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Deprotection: Removal of the TBS group under acidic conditions .
Industrial-Scale Considerations
Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors and immobilized catalysts (e.g., palladium on carbon) could enhance yield and reduce waste . For example, the Royal Society of Chemistry’s protocol for N-Cbz protection using benzylchloroformate (Cbz-Cl) in a dioxane-water system achieves >90% yield for analogous compounds . Adapting this method to (3S,4S)-4-(Benzylamino)piperidin-3-OL may involve:
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Reagents: Cbz-Cl (1.5 eq.), NaHCO₃ (1.5 eq.), dioxane-water (4:1).
Biological Activity and Mechanistic Insights
Interaction with Neurotransmitter Transporters
Piperidine derivatives exhibit affinity for monoamine transporters, including dopamine (DAT) and norepinephrine (NET) transporters. Molecular docking studies suggest that the benzylamino group of (3S,4S)-4-(Benzylamino)piperidin-3-OL forms π-π interactions with aromatic residues in DAT’s substrate-binding pocket, while the hydroxyl group hydrogen-bonds to serine residues . This dual interaction may inhibit neurotransmitter reuptake, a mechanism shared with antidepressants like bupropion.
Research Findings and Comparative Analysis
Receptor Binding Studies
In vitro assays using radiolabeled ligands reveal moderate affinity for DAT (Kᵢ = 120 nM) and NET (Kᵢ = 240 nM) . Comparatively, the (3R,4R) enantiomer shows reduced activity (Kᵢ > 500 nM), underscoring the importance of stereochemistry .
Pharmacokinetic Profile
Preliminary data indicate:
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Half-Life: ~2.5 hours in murine plasma.
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Blood-Brain Barrier Penetration: Moderate (brain-to-plasma ratio = 0.8) .
Future Directions and Challenges
Optimization Strategies
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Structural Modifications: Introducing electron-withdrawing groups on the benzyl ring to enhance binding affinity.
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Prodrug Design: Masking the hydroxyl group to improve oral bioavailability.
Unanswered Questions
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